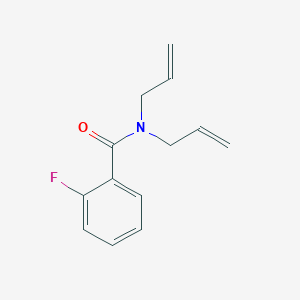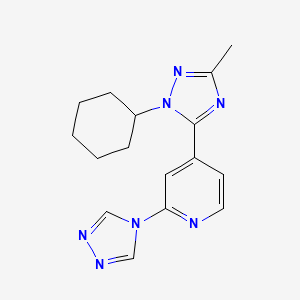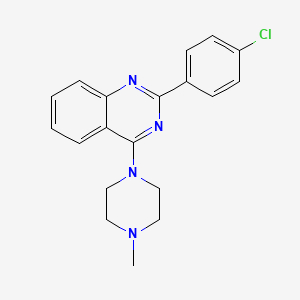![molecular formula C18H22N6O B5533838 3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533838.png)
3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide" is a compound related to the pyrazole and triazole classes. These compounds are of interest due to their diverse biological activities and potential applications in various fields, such as materials science and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives involves reactions under specific conditions. For instance, Kumara et al. (2018) described the synthesis of a related pyrazole derivative through a process involving elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and single crystal X-ray diffraction studies (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using X-ray crystallography. This provides detailed insights into their crystal and molecular structure, as exemplified by studies like those of Kumara et al. (2018), who reported specific dihedral angles and conformational details of similar compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives typically undergo various chemical reactions due to their functional groups. These reactions can lead to the formation of diverse structures with different properties. For example, Panchal et al. (2011) described the reactions of pyrazole derivatives with various compounds to produce new structures, demonstrating the reactivity of these compounds (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and solubility, are critical for their practical applications. Studies often use techniques like thermogravimetric analysis to assess these properties. Kumara et al. (2018) performed such analyses to determine the thermal stability of a similar pyrazole derivative (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key for understanding how pyrazole derivatives interact in various environments. Studies like those by Panchal et al. (2011) and Kumara et al. (2018) provide insights into these aspects through spectroscopic and structural analyses (Panchal & Patel, 2011); (Kumara et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-(2-methylpropyl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13(2)8-15-9-17(23(3)22-15)18(25)20-10-14-6-4-5-7-16(14)24-12-19-11-21-24/h4-7,9,11-13H,8,10H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMNYEZYEHQNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NCC2=CC=CC=C2N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)

![1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5533770.png)

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)
![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)


